3-Chloro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a chemical compound notable for its diverse applications in medicinal chemistry, agriculture, and materials science. This compound is classified as an aromatic amine due to the presence of an aniline structure, which is further substituted with a chloro and a methyl group, along with a thiadiazole moiety. The compound's unique structure contributes to its biological activities, including antimicrobial, antifungal, and anticancer properties.
3-Chloro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline falls under the following classifications:
The synthesis of 3-Chloro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of 3-chloro-4-methylaniline with a thiadiazole precursor. A common synthetic route includes the following steps:
In industrial settings, continuous flow reactors may be utilized to optimize reaction conditions and improve efficiency. Purification techniques such as recrystallization or column chromatography are essential for obtaining high-purity products .
The molecular structure of 3-Chloro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can be represented by the following data:
Property | Data |
---|---|
Molecular Formula | C10H10ClN3S |
Molecular Weight | 239.73 g/mol |
IUPAC Name | 3-chloro-4-methyl-N-(thiadiazol-4-ylmethyl)aniline |
InChI | InChI=1S/C10H10ClN3S/c1-7... |
InChI Key | ONZFPDDRPYSQGB-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)NCC2=CSN=N2)Cl |
This structure showcases an aromatic ring with a chloro substituent at the third position and a methyl group at the fourth position, linked to a thiadiazole moiety through a methylene bridge .
The compound participates in various chemical reactions due to its functional groups. Notable reactions include:
The reactivity of 3-Chloro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is influenced by the electronic effects of its substituents. The presence of both chloro and methyl groups enhances its electrophilicity and nucleophilicity .
The mechanism of action for 3-Chloro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves several pathways depending on its application:
While specific physical properties such as boiling point and melting point are not universally reported for this compound, it is essential to note that these properties can vary based on purity and environmental conditions.
Key chemical properties include:
Relevant data from various sources indicate that the compound exhibits significant biological activity due to its unique structural features .
3-Chloro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several applications across different fields:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0